N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydro-2H-pyran core substituted with a phenyl group at position 4 and an amide side chain. The amide nitrogen is further substituted with a 3-(furan-2-yl)-2-hydroxy-2-methylpropyl group.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-19(23,14-17-8-5-11-25-17)15-21-18(22)20(9-12-24-13-10-20)16-6-3-2-4-7-16/h2-8,11,23H,9-10,12-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCQNOJUHWMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Formation of the tetrahydropyran ring: This step involves cyclization reactions, often using acid catalysts to facilitate the formation of the tetrahydropyran ring.
Coupling reactions: The final step involves coupling the furan and tetrahydropyran intermediates with the carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
The tetrahydro-2H-pyran moiety is a common scaffold in pharmaceuticals. Key analogs include:
- N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (): Replaces the furan-containing side chain with a chloro-fluorophenyl group, enhancing electron-withdrawing properties.
- N-[(1R,3S)-3-Isopropyl-3-({4-[trifluoromethyl]phenyl}piperazin-1-yl)carbonyl]cyclopentyl]tetrahydro-2H-pyran-4-amin (): Incorporates a piperazine-trifluoromethylphenyl group, increasing steric bulk and metabolic stability compared to the target compound’s furan-hydroxyl chain .
Table 1: Core Heterocycle Comparisons
Side Chain Variations
The hydroxyl-furan side chain of the target compound distinguishes it from analogs:
- Naphtho[2,1-b]furan-Pyrazole Derivatives (): Feature fused naphthofuran-pyrazole systems, which are more planar and aromatic than the target’s aliphatic hydroxyl-furan chain. These compounds exhibit stronger π-π interactions but reduced solubility .
- EU Patent EP 4 374 877 A2 Compounds (): Include trifluoromethyl-furan substituents, enhancing electronegativity and resistance to oxidative metabolism compared to the target’s unsubstituted furan .
Table 2: Side Chain Comparisons
Physicochemical and Pharmacological Implications
Biological Activity
Chemical Structure and Properties
Molecular Formula : C20H25NO4
Molecular Weight : 345.42 g/mol
The compound features a tetrahydropyran ring, a furan moiety, and a carboxamide functional group, contributing to its diverse biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibit significant antitumor activity. For instance, a related compound was shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a strong ability to neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed in vitro and in vivo. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may target specific signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize reactive oxygen species.
Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 12 µM, indicating potent antitumor activity.
Study 2: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. This suggests its potential as an anti-inflammatory agent.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
